dimethylsilane CAS No. 133027-56-2](/img/structure/B14280037.png)
[3-(2-Bromophenyl)propoxy](2,3-dimethylbutan-2-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)propoxydimethylsilane is a chemical compound with the molecular formula C17H29BrOSi and a molecular weight of 357.401 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a dimethylbutan-2-yl group connected via a propoxy linker to a dimethylsilane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)propoxydimethylsilane typically involves the reaction of 2-bromophenol with 3-chloropropyl(dimethyl)silane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)propoxydimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form a phenylpropoxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenylpropoxy derivatives.
Substitution: Various substituted phenylpropoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)propoxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)propoxydimethylsilane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromophenyl group may play a role in binding to specific sites on target molecules, while the propoxy and dimethylsilane groups may influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorophenyl)propoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)propoxydimethylsilane: Similar structure but with a fluorine atom instead of bromine.
3-(2-Iodophenyl)propoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(2-Bromophenyl)propoxydimethylsilane lies in its bromophenyl group, which can participate in specific chemical reactions that are not possible with other halogenated analogs. This makes it a valuable compound for research and industrial applications where bromine’s reactivity is desired.
Propiedades
Número CAS |
133027-56-2 |
|---|---|
Fórmula molecular |
C17H29BrOSi |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)propoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C17H29BrOSi/c1-14(2)17(3,4)20(5,6)19-13-9-11-15-10-7-8-12-16(15)18/h7-8,10,12,14H,9,11,13H2,1-6H3 |
Clave InChI |
OMBQNJANHFOSQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)OCCCC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
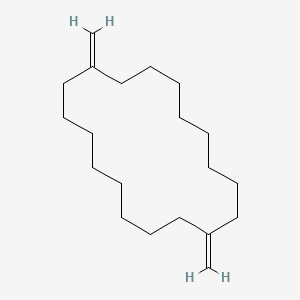
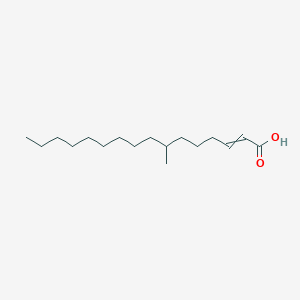
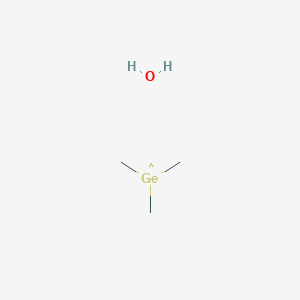
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)

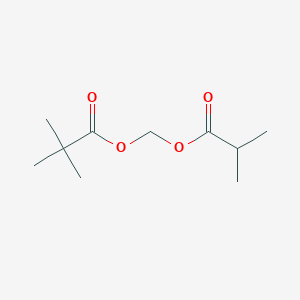

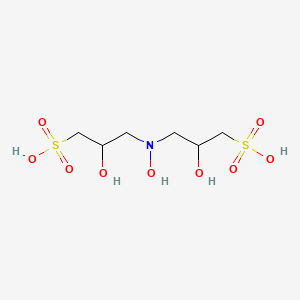

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)

